molecular formula C6H8BrN3O B1619935 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine CAS No. 7749-55-5

5-Bromo-4-methoxy-6-methylpyrimidin-2-amine

Cat. No. B1619935
CAS RN: 7749-55-5
M. Wt: 218.05 g/mol
InChI Key: IMSWQXXKVNQRJO-UHFFFAOYSA-N
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Description

“5-Bromo-4-methoxy-6-methylpyrimidin-2-amine” is a chemical compound with the molecular formula C6H8BrN3O . It has a molecular weight of 218.05 . This compound is typically stored in a dry place at a temperature between 2-8°C .


Physical And Chemical Properties Analysis

“5-Bromo-4-methoxy-6-methylpyrimidin-2-amine” is a solid compound . It has a molecular weight of 218.05 . This compound is typically stored in a dry place at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Cine-Amination : 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine has been used in cine-amination reactions, showcasing its utility in synthesizing substituted 6-aminopyrimidines through mechanisms that involve open-chain intermediates, depending on the substituent at C-4 not containing an acidic proton adjacent to the pyrimidine ring (Rasmussen et al., 1978).
  • Regioselective Reactions : Studies have demonstrated its use in regioselective displacement reactions with ammonia, leading to the formation of substituted aminopyrimidines, highlighting its potential in creating specific molecular architectures for further pharmaceutical exploration (Doulah et al., 2014).
  • Synthesis of Heterobicycles : It serves as a precursor in the synthesis of unfused heterobicycles, indicating its versatility in generating complex molecules that could have applications in drug development and materials science (Kowalewski et al., 1981).

Potential Applications in Drug Discovery

  • Antiviral Activity : Derivatives of 5-Bromo-4-methoxy-6-methylpyrimidin-2-amine have been investigated for their antiviral properties, particularly against retroviruses, showcasing the compound's relevance in the development of new antiviral therapies (Hocková et al., 2003).
  • Amination Reactions : Its utility in amination reactions, particularly with potassium amide in liquid ammonia, has been explored, providing insights into reaction mechanisms that could be beneficial in synthesizing compounds with specific functional groups necessary for drug development (Streef & Hertog, 2010).

Safety and Hazards

The safety information for “5-Bromo-4-methoxy-6-methylpyrimidin-2-amine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care and use appropriate personal protective equipment.

properties

IUPAC Name

5-bromo-4-methoxy-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c1-3-4(7)5(11-2)10-6(8)9-3/h1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSWQXXKVNQRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346479
Record name 5-bromo-4-methoxy-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7749-55-5
Record name 5-Bromo-4-methoxy-6-methyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7749-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-4-methoxy-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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